molecular formula C19H15ClN2O2 B5730135 N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide

N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide

Cat. No. B5730135
M. Wt: 338.8 g/mol
InChI Key: RRFNLHYHUALKIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide, also known as CNE, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of ethanimidamides, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is not fully understood, but it is thought to involve the inhibition of key signaling pathways involved in cancer and inflammation. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of immune and inflammatory responses. Additionally, this compound has been shown to induce the expression of pro-apoptotic proteins and inhibit the expression of anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity and to inhibit the expression of matrix metalloproteinases, enzymes that play a role in the breakdown of extracellular matrix proteins. These effects suggest that this compound may have potential as a therapeutic agent for a variety of diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide is that it is relatively easy to synthesize, making it readily available for laboratory experiments. Additionally, this compound has been shown to have low toxicity in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in different disease contexts.

Future Directions

There are several future directions for research on N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide. One area of interest is the development of this compound-based therapeutics for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential molecular targets for its therapeutic effects. Finally, studies are needed to determine the safety and efficacy of this compound in humans, including its pharmacokinetics and pharmacodynamics.

Synthesis Methods

The synthesis of N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide involves the reaction of 3-chlorobenzoic acid with 1-naphthylamine in the presence of thionyl chloride to form 3-chlorobenzoyl chloride. This intermediate is then reacted with ethylamine to form the final product, this compound.

Scientific Research Applications

N'-[(3-chlorobenzoyl)oxy]-2-(1-naphthyl)ethanimidamide has been studied for its potential as an anti-inflammatory and anti-cancer agent. In one study, this compound was found to inhibit the growth of human lung cancer cells by inducing apoptosis. Another study showed that this compound could suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. These findings suggest that this compound has potential as a therapeutic agent for cancer and inflammatory diseases.

properties

IUPAC Name

[(Z)-(1-amino-2-naphthalen-1-ylethylidene)amino] 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2/c20-16-9-4-8-15(11-16)19(23)24-22-18(21)12-14-7-3-6-13-5-1-2-10-17(13)14/h1-11H,12H2,(H2,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFNLHYHUALKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=NOC(=O)C3=CC(=CC=C3)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C/C(=N/OC(=O)C3=CC(=CC=C3)Cl)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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